molecular formula C20H25N7O3 B6533715 1-(3,4-diethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058496-80-2

1-(3,4-diethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No. B6533715
CAS RN: 1058496-80-2
M. Wt: 411.5 g/mol
InChI Key: LUQLOLGLIDNDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-diethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C20H25N7O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-diethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is 411.20188768 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-diethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-diethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The compound has been investigated for its antiproliferative activity against cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Most of these compounds demonstrated moderate to good activity against selected cancer cell lines. Notably, compound 43 exhibited potent antiproliferative activity and selectivity between cancer and normal cells. Its IC50 values were 0.85 μM against MGC-803 (gastric cancer) and 56.17 μM against GES-1 (normal gastric epithelial cells). Mechanistic studies revealed that compound 43 induced apoptosis in MGC-803 cells, likely through the mitochondrial pathway.

USP28 Inhibition

In another study, [1,2,3]triazolo[4,5-d]pyrimidine derivatives were explored as USP28 inhibitors . Compound 19, specifically, potently inhibited USP28 (IC~50~ = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L), showing selectivity over USP7 and LSD1. USP28 is a deubiquitinase involved in cell cycle regulation, making it an interesting target for cancer therapy.

Other Therapeutic Applications

While the literature primarily focuses on cancer-related research, it’s worth noting that [1,2,3]triazoles have been investigated for various other therapeutic purposes. These include anti-HIV agents, antimicrobial compounds, kinase inhibitors, and more .

properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-4-29-15-7-6-14(12-16(15)30-5-2)20(28)27-10-8-26(9-11-27)19-17-18(21-13-22-19)25(3)24-23-17/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQLOLGLIDNDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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